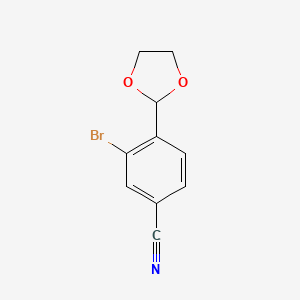

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

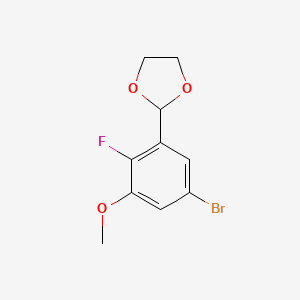

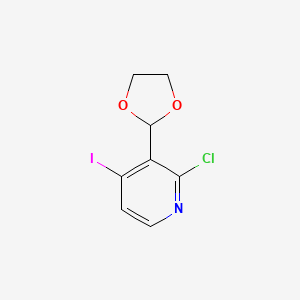

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a chemical compound with the CAS Number: 2586125-79-1 . It has a molecular weight of 254.08 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 . This code provides a specific standard to describe the compound’s molecular structure.Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 319.5±42.0 °C . The density is predicted to be 1.62±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Building Block for Heterocyclic Compounds

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile: serves as a versatile building block in organic synthesis . Its structure is amenable to further functionalization, making it ideal for constructing complex heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry: Enzyme Inhibitor Precursors

The compound’s bromine and nitrile groups are reactive sites that can be used to synthesize selective enzyme inhibitors . These inhibitors are crucial in developing treatments for various diseases by targeting specific metabolic pathways.

Chemical Biology: Sigma Receptor Ligands

Research indicates that derivatives of 1,3-thiazole, which can be synthesized from this compound, exhibit activity as sigma receptor ligands . These ligands are important for probing the function of sigma receptors in biological systems and could lead to new therapeutic agents.

Pharmacology: Adenosine Receptor Antagonists

The structural motif of This compound is also found in adenosine receptor antagonists . These antagonists have potential applications in treating cardiovascular diseases, neurological disorders, and other conditions where adenosine receptor signaling plays a role.

Neuroscience: T-type Calcium Channel Blockers

Compounds derived from This compound can act as T-type calcium channel blockers . These blockers are investigated for their potential to treat epilepsy, pain, and certain types of cancer by modulating calcium ion flow in cells.

Environmental Science: Study of Brominated Flame Retardants

The brominated structure of this compound makes it relevant for studies on the environmental impact of brominated flame retardants . Researchers can use it to understand the behavior of these compounds in ecosystems and their potential effects on wildlife and human health.

Wirkmechanismus

Target of Action

This compound is a chemical reagent that is often used as a building block in the synthesis of various organic compounds .

Mode of Action

As a chemical reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

As a chemical reagent, it is involved in various organic synthesis processes .

Pharmacokinetics

As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it is used in .

Result of Action

As a chemical reagent, its primary function is to participate in chemical reactions to form new compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWPWOOSSCMFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.